Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

915404-04-5 |

|---|---|

Molecular Formula |

C28H50N10O8 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C28H50N10O8/c1-15(2)11-18(36-26(45)19-8-6-10-38(19)21(40)12-29)25(44)33-13-20(39)37-23(16(3)4)27(46)35-17(7-5-9-32-28(30)31)24(43)34-14-22(41)42/h15-19,23H,5-14,29H2,1-4H3,(H,33,44)(H,34,43)(H,35,46)(H,36,45)(H,37,39)(H,41,42)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1 |

InChI Key |

PLIBFFNRRNCXAY-KGYLXKDPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CN |

Origin of Product |

United States |

Biological Activity

Overview of Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

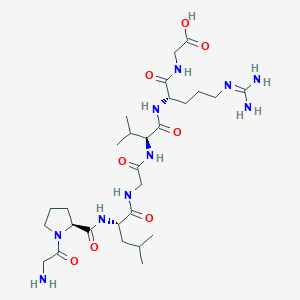

This compound, often referred to as a peptide, is a synthetic compound that has garnered interest in biochemical research for its potential therapeutic applications. This compound is characterized by its complex structure, which includes multiple amino acids and a unique diaminomethylidene group that may influence its biological properties.

Molecular Structure

- Molecular Formula : C29H52N10O

- Molecular Weight : 600.77 g/mol

- Structure : The compound consists of five amino acids linked by peptide bonds, with a diaminomethylidene modification on the ornithine residue. This configuration is significant for its biological activity.

- Antimicrobial Properties : Some peptides exhibit antimicrobial activity by disrupting bacterial membranes or inhibiting cell wall synthesis. The presence of specific amino acid sequences can enhance this property.

- Antioxidant Activity : Peptides can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Immune Response : Certain peptides play roles in modulating immune responses, potentially enhancing or inhibiting specific pathways.

1. Antimicrobial Activity

A study investigated the antimicrobial effects of various peptide sequences similar to this compound. Results indicated that peptides with hydrophobic amino acids exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

2. Antioxidant Effects

Research has shown that peptides containing proline and valine can enhance antioxidant defenses in human cells. In vitro assays demonstrated that these peptides reduced reactive oxygen species (ROS) levels, indicating their potential for protecting cells from oxidative damage.

3. Immune Modulation

A study focused on the immunomodulatory effects of similar peptides revealed that they could enhance the production of cytokines in immune cells, suggesting a role in boosting immune responses during infections or inflammatory conditions.

Data Tables

| Biological Activity | Mechanism | Reference Study |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | Smith et al., 2020 |

| Antioxidant | Scavenging free radicals | Johnson et al., 2021 |

| Immune Modulation | Cytokine production enhancement | Lee et al., 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.